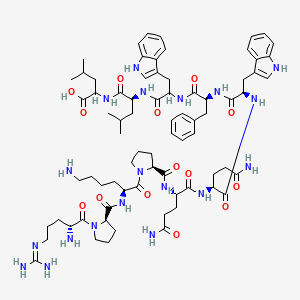
Apttlsp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Activated partial thromboplastin time (APTT) is a commonly used coagulation assay that measures the clotting time from the activation of factor XII to the formation of a stable fibrin clot . This assay is widely used in clinical and research laboratories to diagnose bleeding and clotting disorders, monitor anticoagulant therapy, and assess pre-surgical coagulation status .
Preparation Methods
The preparation of activated partial thromboplastin time reagents involves the use of synthetic phospholipids and activators such as silica or ellagic acid . The reagents are typically lyophilized and stored in sealed glass ampoules to maintain stability . The synthetic route includes the combination of dioleoylphosphatidylcholine, dioleoylphosphatidylserine, and dioleoylphosphatidylethanolamine with colloidal silica as the activator . The reagents are characterized by their precision in clotting times and response to heparin .
Chemical Reactions Analysis
Activated partial thromboplastin time reagents undergo various chemical reactions, including activation of the intrinsic pathway factors (VIII, IX, XI, XII) in the coagulation cascade . Common reagents used in these reactions include calcium chloride, which is required for phospholipid-dependent coagulation reactions . The major products formed from these reactions are stable fibrin clots .
Scientific Research Applications
Activated partial thromboplastin time is extensively used in scientific research for various applications:
Mechanism of Action
The mechanism of action of activated partial thromboplastin time involves the activation of the intrinsic pathway of the coagulation cascade . The assay measures the time taken for a stable fibrin clot to form after the addition of a platelet substitute, factor XII activator, and calcium chloride to citrated plasma . The molecular targets include coagulation factors VIII, IX, XI, and XII, which are activated sequentially to form a stable clot .
Comparison with Similar Compounds
Activated partial thromboplastin time is unique compared to other coagulation assays such as prothrombin time (PT) and dilute Russell’s viper venom time (dRVVT) . While prothrombin time measures the extrinsic pathway of coagulation, activated partial thromboplastin time focuses on the intrinsic pathway . Similar compounds include:
Prothrombin time (PT): Measures the extrinsic pathway of coagulation.
Dilute Russell’s viper venom time (dRVVT): Used for lupus anticoagulant detection and measures the common pathway of coagulation.
Activated partial thromboplastin time is particularly sensitive to deficiencies in the intrinsic pathway factors and is widely used for monitoring heparin therapy .
Properties
CAS No. |
83374-71-4 |
|---|---|
Molecular Formula |
C75H107N19O14 |
Molecular Weight |
1498.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C75H107N19O14/c1-42(2)35-55(66(99)92-59(74(107)108)36-43(3)4)88-68(101)58(39-46-41-84-51-23-11-9-20-48(46)51)91-67(100)56(37-44-17-6-5-7-18-44)89-69(102)57(38-45-40-83-50-22-10-8-19-47(45)50)90-65(98)52(27-29-62(78)95)85-64(97)53(28-30-63(79)96)86-70(103)61-26-16-34-94(61)73(106)54(24-12-13-31-76)87-71(104)60-25-15-33-93(60)72(105)49(77)21-14-32-82-75(80)81/h5-11,17-20,22-23,40-43,49,52-61,83-84H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,95)(H2,79,96)(H,85,97)(H,86,103)(H,87,104)(H,88,101)(H,89,102)(H,90,98)(H,91,100)(H,92,99)(H,107,108)(H4,80,81,82)/t49-,52+,53+,54+,55+,56+,57-,58?,59?,60-,61+/m1/s1 |
InChI Key |
JRNFDWFXUSDMHP-ZPUKDRMSSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















